Complement factor D-IN-1

Beschreibung

Eigenschaften

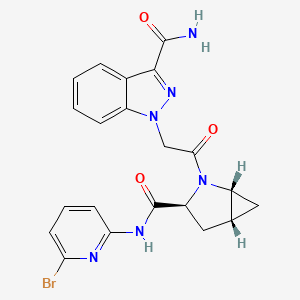

IUPAC Name |

1-[2-[(1R,3S,5R)-3-[(6-bromopyridin-2-yl)carbamoyl]-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]indazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN6O3/c22-16-6-3-7-17(24-16)25-21(31)15-9-11-8-14(11)28(15)18(29)10-27-13-5-2-1-4-12(13)19(26-27)20(23)30/h1-7,11,14-15H,8-10H2,(H2,23,30)(H,24,25,31)/t11-,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZUTHDJLNZLCM-DFBGVHRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1N(C(C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]1N([C@@H](C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Complement Factor D-IN-1: Chemical Structure, Properties, and Mechanism of Action

This technical guide provides a comprehensive overview of Complement factor D-IN-1, a potent and selective small-molecule inhibitor of Complement Factor D (FD). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the alternative complement pathway.

Introduction: The Role of Complement Factor D in the Alternative Pathway

The complement system is a critical component of the innate immune system, providing a first line of defense against pathogens. It is activated through three distinct routes: the classical, lectin, and alternative pathways. The alternative pathway (AP) acts as a powerful amplification loop for all three pathways.[1] Central to the AP is Complement Factor D (FD), a highly specific S1 serine protease.[2] FD is the rate-limiting enzyme in the AP, responsible for cleaving Factor B (FB) when it is complexed with C3b, leading to the formation of the C3 convertase (C3bBb).[3] This convertase then cleaves more C3, initiating a cascade that results in opsonization, inflammation, and the formation of the Membrane Attack Complex (MAC), ultimately leading to cell lysis.

Dysregulation of the AP is implicated in a variety of diseases, including age-related macular degeneration (AMD), paroxysmal nocturnal hemoglobinuria (PNH), and atypical hemolytic uremic syndrome (aHUS).[2] Consequently, selective inhibition of FD presents a promising therapeutic strategy to modulate the AP without completely shutting down the other complement pathways.[2]

Chemical Structure and Physicochemical Properties of this compound

This compound, also referred to as compound 2 in seminal literature, is a potent, selective, and reversible non-covalent inhibitor of human FD.[2]

| Property | Value | Source |

| IUPAC Name | 1-[2-[(1R,3S,5R)-3-[(6-bromopyridin-2-yl)carbamoyl]-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]indazole-3-carboxamide | PubChem SID: 434321717 |

| CAS Number | 1386455-76-0 | MedChemExpress |

| Molecular Formula | C21H19BrN6O3 | Sigma-Aldrich |

| Molecular Weight | 483.32 g/mol | Sigma-Aldrich |

| SMILES | C1C2C(C1)N(C(=O)CN3C4=CC=CC=C4C=N3)C(=O)C2C(=O)NC5=NC=CC=C5Br | (Inferred from IUPAC name) |

| Solubility | DMSO: 250 mg/mL (517.26 mM) | MedChemExpress |

Mechanism of Action and Biological Activity

This compound exerts its inhibitory effect by binding to the active site of Factor D, preventing the cleavage of Factor B. This action effectively halts the amplification of the alternative complement pathway.[2]

Signaling Pathway Inhibition

The inhibitory action of this compound on Factor D interrupts the alternative complement pathway at a critical juncture. The following diagram illustrates the point of intervention.

Figure 1: Mechanism of action of this compound in the alternative complement pathway.

In Vitro Potency and Selectivity

This compound demonstrates high potency in various in vitro assays. The selectivity of the inhibitor for Factor D over other serine proteases is a key attribute, minimizing off-target effects.

| Assay | IC50 (µM) | Species | Reference |

| FD Thioesterolytic Fluorescent Assay | 0.006 | Human | [2] |

| MAC Deposition Assay (50% human serum) | 0.05 | Human | [2] |

| FD Thioesterolytic Fluorescent Assay | 0.005 | Monkey | [2] |

| MAC Deposition Assay (50% monkey serum) | 0.011 | Monkey | [2] |

The selectivity profile of this compound was assessed against a panel of serine proteases. The compound showed high selectivity for Factor D. For detailed selectivity data, please refer to the primary publication by Lorthiois et al. (2017).

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the activity of this compound. These protocols are based on the methods described by Lorthiois et al. in the Journal of Medicinal Chemistry, 2017.[2]

Factor D Thioesterolytic Fluorescent Assay

This assay measures the direct inhibitory activity of a compound on the enzymatic activity of purified Factor D.

Workflow Diagram:

Figure 2: Workflow for the Factor D Thioesterolytic Fluorescent Assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% CHAPS, pH 7.4).

-

Dilute purified recombinant human Factor D to the desired concentration in assay buffer.

-

Prepare a stock solution of the thioester substrate (e.g., Z-Lys-SBzl) and a fluorescent probe that reacts with the released thiol group.

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

-

-

Assay Procedure:

-

Add a small volume (e.g., 2 µL) of the diluted test compound to the wells of a 384-well plate.

-

Add purified Factor D solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the thioester substrate and fluorescent probe mixture to each well.

-

Immediately begin monitoring the increase in fluorescence using a plate reader at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a no-inhibitor control.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Membrane Attack Complex (MAC) Deposition Assay (ELISA-based)

This cell-free assay assesses the functional inhibition of the alternative complement pathway by measuring the formation of the MAC in serum.

Workflow Diagram:

Figure 3: Workflow for the MAC Deposition Assay (ELISA).

Step-by-Step Protocol:

-

Plate Preparation:

-

Coat the wells of a 96-well ELISA plate with an activator of the alternative pathway, such as lipopolysaccharide (LPS), overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound.

-

In a separate plate, pre-incubate the diluted inhibitor with human serum (e.g., 50% in a suitable buffer) for a short period.

-

Transfer the inhibitor-serum mixture to the coated and blocked ELISA plate.

-

Incubate for a specified time (e.g., 1 hour) at 37°C to allow for complement activation and MAC deposition.

-

Wash the plate to remove unbound components.

-

-

Detection:

-

Add a primary antibody specific for a component of the MAC (e.g., anti-C5b-9) and incubate.

-

Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After another wash step, add a TMB substrate and allow the color to develop.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of MAC deposition inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Synthesis of this compound

The synthesis of this compound is a multi-step process. A detailed synthetic route is described in the supplementary information of the publication by Lorthiois et al. (2017).[2] The general approach involves the coupling of key building blocks, including a substituted indazole moiety, a 2-azabicyclo[3.1.0]hexane core, and a bromopyridine fragment. For the specific reaction conditions, purification methods, and characterization of intermediates, researchers are directed to the aforementioned primary literature.

Conclusion and Future Directions

This compound is a highly potent and selective small-molecule inhibitor of Factor D with demonstrated in vitro and in vivo activity. Its ability to specifically block the alternative complement pathway makes it a valuable research tool for investigating the role of the AP in various diseases and a promising lead compound for the development of therapeutics for complement-mediated disorders. Further research will likely focus on its pharmacokinetic and pharmacodynamic properties in various disease models, as well as its long-term safety profile.

References

-

Lorthiois, E., Anderson, K., Vulpetti, A., et al. (2017). Discovery of Highly Potent and Selective Small-Molecule Reversible Factor D Inhibitors Demonstrating Alternative Complement Pathway Inhibition in Vivo. Journal of Medicinal Chemistry, 60(13), 5717-5735. [Link]

-

PubChem. (n.d.). SID 434321717. National Center for Biotechnology Information. Retrieved from [Link]

- Harris, C. L., et al. (2018). Developments in anti-complement therapy; from disease to clinical trial. Molecular Immunology, 102, 89-119.

- Schubart, A., et al. (2019). Small-molecule factor D inhibitors targeting the alternative complement pathway.

-

Barratt, J., & Weitz, I. (2021). Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway. Frontiers in Immunology, 12, 712562. [Link]

-

Creative Biolabs. (n.d.). Complement Factor D. Retrieved from [Link]

-

Wikipedia. (n.d.). Factor D. Retrieved from [Link]

Sources

- 1. Small-molecule factor D inhibitors targeting the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Highly Potent and Selective Small-Molecule Reversible Factor D Inhibitors Demonstrating Alternative Complement Pathway Inhibition in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro Measurement of Membrane Attack Complex in RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Targeting the Apex of the Alternative Complement Pathway

An In-depth Technical Guide to Complement Factor D Inhibitors

The complement system, a cornerstone of innate immunity, provides a rapid and powerful defense against pathogens and altered host cells.[1] It operates through three main pathways: the classical, lectin, and alternative pathways (AP).[2] While the classical and lectin pathways are initiated by specific recognition molecules, the alternative pathway is unique in its state of continuous, low-level activation—a process known as "tickover"—that provides constant immune surveillance.[1] This constant activity also makes the AP a potent amplification loop for all three pathways, contributing to over 80-90% of total complement activity.[3]

Dysregulation of the AP is a key driver in the pathophysiology of numerous debilitating diseases, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and age-related macular degeneration (AMD).[1][3] At the heart of the AP is Complement Factor D (FD), a highly specific serine protease.[4] Factor D is the rate-limiting enzyme of the AP, making it an exceptionally strategic and high-value target for therapeutic intervention.[1][5] Inhibiting this single enzyme can precisely control the entire AP cascade, offering a powerful approach to treating complement-mediated diseases.

This technical guide provides a comprehensive review for researchers and drug development professionals on the mechanism, therapeutic applications, and evaluation of Complement Factor D inhibitors, a class of drugs poised to revolutionize the management of complementopathies.

Section 1: The Central Role of Complement Factor D in the Alternative Pathway

Biochemistry and Structure of Factor D

Complement Factor D is a single-chain serine protease with a molecular weight of approximately 24 kDa.[1][5] Unlike most complement proteins, which are synthesized primarily in the liver, Factor D is predominantly produced by adipocytes and secreted into the bloodstream, where it circulates at a low concentration of 1-2 µg/mL.[1][6]

Its structure is unique among serine proteases. Factor D circulates in a mature, catalytically active form, yet it remains functionally quiescent due to a self-inhibitory loop that restricts access to its active site.[4][7] The catalytic triad (His57, Asp102, Ser195) is held in an inactive conformation.[3][4] This inherent self-inhibition is overcome only upon binding its natural substrate—Factor B complexed with C3b—which induces a conformational change, enabling proteolytic activity.[4] This substrate-activated mechanism provides a critical checkpoint against uncontrolled complement activation.

Mechanism of Action in the AP Cascade

Factor D's sole known function is to cleave Factor B (FB), but only when FB is bound to a form of C3b, creating the C3bB complex.[5][7] This cleavage event is the pivotal step in two key phases of the AP:

-

Initiation (Tickover): Spontaneous hydrolysis of C3 creates C3(H₂O), which binds FB. Factor D cleaves this FB to form the fluid-phase C3 convertase, C3(H₂O)Bb. This enzyme generates the first molecules of C3b.[1][2]

-

Amplification Loop: The newly generated C3b rapidly binds to nearby surfaces (like pathogens or host cells). This surface-bound C3b recruits more FB, which is then cleaved by Factor D to form the potent surface-bound C3 convertase, C3bBb.[1] This convertase cleaves hundreds of C3 molecules, exponentially amplifying C3b deposition and the downstream effects of complement.[1][5]

As the rate-limiting enzyme, the concentration and activity of Factor D directly control the output of the entire AP cascade.[1][5]

Caption: The Alternative Pathway, highlighting Factor D's role.

Rationale for Targeting Factor D

Factor D is an ideal therapeutic target for several compelling reasons:

-

Upstream Inhibition : Blocking Factor D halts the AP at its control point. This prevents not only the formation of the lytic Membrane Attack Complex (MAC) but also the upstream deposition of C3b fragments, which tag cells for destruction by phagocytes (extravascular hemolysis).[1][8] This offers a more comprehensive blockade than downstream C5 inhibitors.[1][9]

-

High Specificity : Factor B is the only known natural substrate for Factor D, minimizing the potential for off-target effects.[9]

-

Rate-Limiting Nature : As the least abundant component of the AP, inhibiting even a fraction of Factor D can have a profound impact on the entire cascade's amplification potential.[1][3]

-

Preservation of Other Pathways : Targeting a component unique to the AP, like Factor D, can control AP-driven pathology while leaving the antibody-dependent classical pathway and the lectin pathway largely intact for fighting infections.[10]

Section 2: The Landscape of Factor D Inhibitors

The development of Factor D inhibitors has primarily focused on orally bioavailable small molecules, representing a significant advance in patient convenience over injectable biologics.[11][12]

Key Investigational Factor D Inhibitors

The table below summarizes the key small-molecule inhibitors in clinical development.

| Compound Name(s) | Company | Modality | Key Indications | Development Phase |

| Danicopan (ALXN2040, ACH-4471) | Alexion / AstraZeneca | Oral Small Molecule | Paroxysmal Nocturnal Hemoglobinuria (PNH) (add-on therapy) | Phase 3 / Approved (Japan) |

| Vemircopan (ALXN2050, ACH-5228) | Alexion / AstraZeneca | Oral Small Molecule | PNH, C3 Glomerulopathy (C3G), IgA Nephropathy, Myasthenia Gravis | Phase 2 / Phase 1 |

| BCX9930 (Avoralexar) | BioCryst Pharmaceuticals | Oral Small Molecule | PNH, C3G, IgA Nephropathy, Primary Membranous Nephropathy | Phase 2 (Development paused) |

Data compiled from multiple sources, including clinical trial registries. Phase may vary by indication.

Profile of Danicopan (ALXN2040)

Danicopan is the first-in-class oral Factor D inhibitor to reach late-stage clinical development.[13] It is designed to be an add-on therapy for PNH patients who experience clinically significant extravascular hemolysis (EVH) despite treatment with C5 inhibitors like eculizumab or ravulizumab.[14][15] By blocking Factor D, danicopan prevents the C3b deposition on PNH red blood cells that leads to their clearance in the liver and spleen, directly addressing the mechanism of EVH.[13][16]

Profile of Vemircopan (ALXN2050)

Vemircopan is a next-generation, orally active Factor D inhibitor.[17][18] It is being investigated for a broader range of complement-mediated diseases, including PNH, generalized myasthenia gravis, lupus nephritis, and IgA nephropathy.[17][19] Its development highlights the potential for Factor D inhibition across multiple therapeutic areas where the alternative pathway is a primary driver of disease.[20]

Section 3: Therapeutic Applications and Clinical Evidence

Paroxysmal Nocturnal Hemoglobinuria (PNH)

PNH is an acquired blood disorder where red blood cells lack GPI-anchored proteins like CD55 and CD59, making them highly susceptible to destruction by the complement system.[8][16] While C5 inhibitors effectively control MAC-mediated intravascular hemolysis (IVH), many patients still suffer from C3b-mediated extravascular hemolysis (EVH), leading to persistent anemia and fatigue.[1][16]

Factor D inhibitors directly address this unmet need. The pivotal Phase 3 ALPHA trial demonstrated that adding danicopan to standard C5 inhibitor therapy resulted in statistically significant and clinically meaningful improvements.[21]

-

Primary Endpoint: A mean increase in hemoglobin of 2.94 g/dL at 12 weeks for the danicopan group, compared to 0.50 g/dL for placebo.[14][21]

-

Key Secondary Endpoint: A significant reduction in the need for blood transfusions.[14]

These results validate the mechanism of dual pathway blockade (proximal FD and terminal C5 inhibition) to control both IVH and EVH in PNH.[15]

Complement-Mediated Renal Diseases

Dysregulation of the AP is a central feature of C3 Glomerulopathy (C3G) and atypical Hemolytic Uremic Syndrome (aHUS).[2][11] In these diseases, uncontrolled AP activation in the kidneys leads to inflammation, tissue damage, and progressive renal failure.[2] Factor D inhibitors are being actively investigated for these conditions, with the goal of halting the underlying disease process at its source.[22] For instance, vemircopan is in clinical development for C3G.[20]

Age-Related Macular Degeneration (AMD)

Genetic studies have strongly linked variants in complement genes, including those in the AP, to an increased risk of AMD.[23] The belief is that chronic, localized AP activation contributes to the inflammation and tissue damage seen in the retina.[10] This has made Factor D an attractive target for ophthalmic diseases, with several inhibitors being explored in preclinical and clinical settings to slow disease progression.[23]

Section 4: Preclinical and Clinical Evaluation Methodologies

A robust and multi-tiered approach is required to characterize the efficacy and mechanism of action of novel Factor D inhibitors.

Caption: Evaluation workflow for a novel Factor D inhibitor.

Key In Vitro Assays

-

Enzymatic Inhibition Assay: This is a foundational biochemical assay.

-

Causality: It directly measures the inhibitor's ability to block the catalytic function of Factor D. This confirms the primary mechanism of action.

-

Method: Purified human Factor D is incubated with its substrate complex (purified C3b and Factor B) in the presence of varying concentrations of the inhibitor. The cleavage of Factor B into Ba and Bb is then quantified, typically by SDS-PAGE or a specific ELISA for the Bb fragment.[9]

-

-

PNH Red Blood Cell (RBC) Hemolysis Assay (Ham Test): This assay provides a direct measure of efficacy in a disease-relevant context.

-

Causality: It demonstrates that inhibiting Factor D protects the primary target cells in PNH (PIGA-deficient RBCs) from complement-mediated destruction. This links enzymatic inhibition to a cellular outcome.

-

Self-Validation: The assay includes controls such as normal RBCs (which should not lyse) and PNH RBCs without inhibitor (which should show maximal lysis), confirming the specificity of the complement-mediated killing.[9]

-

Protocol: PNH RBC Hemolysis Assay

-

Cell Preparation: Isolate erythrocytes from whole blood of a PNH patient. Wash the cells 3 times with a gelatin veronal buffer (GVB++). Resuspend to a final concentration of 5x10⁷ cells/mL.

-

Inhibitor Preparation: Prepare a serial dilution of the Factor D inhibitor in GVB++.

-

Assay Setup: In a 96-well plate, combine 50 µL of the PNH cell suspension, 50 µL of the inhibitor dilution, and 50 µL of acidified normal human serum (as a source of complement).

-

Incubation: Incubate the plate at 37°C for 1 hour to allow for complement activation and cell lysis.

-

Quantification: Centrifuge the plate to pellet intact cells. Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 414 nm.

-

Analysis: Calculate the percentage of hemolysis relative to a 100% lysis control (cells in water) and a 0% lysis control (cells in buffer). Plot the percentage of inhibition against inhibitor concentration to determine the IC₅₀.

-

C3 Fragment Deposition Assay: This assay is critical for demonstrating the mechanism for preventing extravascular hemolysis.

-

Causality: It directly visualizes and quantifies the reduction of C3b/C3d opsonization on the cell surface, which is the trigger for EVH. This provides mechanistic proof that the inhibitor works upstream of C3 cleavage.

-

Self-Validation: The use of a fluorescently labeled anti-C3d antibody provides a specific and quantifiable readout. Comparing inhibitor-treated cells to untreated cells provides a clear measure of effect.[8]

-

Protocol: C3 Fragment Deposition Assay

-

Assay Setup: Perform a hemolysis assay as described above (steps 1-3), but the incubation can be shorter (e.g., 15-30 minutes), as complete lysis is not required.

-

Cell Staining: After incubation, stop the reaction by adding cold buffer with EDTA. Pellet the cells by centrifugation and wash twice to remove serum.

-

Antibody Incubation: Resuspend the cell pellet in a staining buffer containing a FITC-conjugated anti-human C3d antibody. Incubate on ice for 30 minutes in the dark.

-

Flow Cytometry: Wash the cells again to remove unbound antibody. Resuspend in buffer and acquire data on a flow cytometer.

-

Analysis: Gate on the erythrocyte population and measure the geometric mean fluorescence intensity (gMFI) of the FITC signal. A reduction in gMFI in inhibitor-treated samples compared to the control indicates inhibition of C3d deposition.

Pharmacodynamic (PD) Biomarkers

Translating in vitro findings to clinical efficacy requires robust PD biomarkers to measure target engagement and biological effect in patients.

-

Wieslab® Alternative Pathway ELISA: A commercially available functional assay that measures the capacity of a patient's serum to activate the AP.[8] A dose-dependent increase in AP inhibition post-dosing provides clear evidence of the drug's activity in vivo.

-

Plasma Bb Levels: Measuring the concentration of the Bb fragment, a direct product of Factor D activity, is a highly specific biomarker.[8] Suppression of Bb levels provides direct proof of target engagement and enzymatic inhibition in the patient's circulation.

Section 5: Challenges and Future Directions

Balancing Efficacy and Safety

A primary consideration for any systemic complement inhibitor is the potential for increased risk of infection. Because Factor D is specific to the AP, its inhibition leaves the classical and lectin pathways functional, which may mitigate some of this risk.[10] However, long-term safety monitoring, particularly for infections with encapsulated bacteria like Neisseria meningitidis, remains crucial.[7]

The Advantage of Oral Therapies

The development of potent, selective, and orally bioavailable small-molecule Factor D inhibitors like danicopan and vemircopan represents a paradigm shift in complement therapeutics.[12] For patients with chronic diseases like PNH, the ability to take a pill rather than receive regular intravenous infusions offers a profound improvement in quality of life and treatment burden.[13]

Expanding Therapeutic Horizons

The success of Factor D inhibitors in PNH has paved the way for their exploration in a wide range of other diseases driven by AP dysregulation. Clinical trials in renal, neurological, and ophthalmic disorders are underway, and the list of potential applications continues to grow.[10][22] Future research will focus on optimizing dosing regimens, exploring combination therapies, and developing next-generation inhibitors with enhanced properties to broaden the impact of this transformative therapeutic strategy.

Conclusion

Complement Factor D stands as a validated, high-value therapeutic target at the apex of the alternative complement pathway. The development of Factor D inhibitors, particularly oral small molecules, marks a significant milestone in the treatment of complement-mediated diseases. By precisely controlling the central amplification loop of the complement cascade, these agents offer a comprehensive mechanism of action that addresses key limitations of downstream inhibitors. With strong clinical evidence in PNH and immense promise in a host of other debilitating conditions, Factor D inhibitors are set to become a cornerstone of complement-targeted therapy, offering new hope to patients and opening new frontiers for researchers in the field.

References

- Complement Factor D as a Strategic Target for Regulating the Alternative Complement P

- Complement Factor D - Cre

- Factor D - Wikipedia.

- What are CFD inhibitors and how do they work?

- Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC - PubMed Central.

- Factor D - Grokipedia. (2026-01-07).

- Factor D - Complement Technology.

- Inhibition of Complement Pathway by Small Molecule Factor D Inhibitors in PNH and aHUS: A Therapeutic Breakthrough - P

- Vemircopan (ALXN2050) | Complement Factor D Inhibitor | MedChemExpress.

- What clinical trials have been conducted for Danicopan?

- Inhibitors of Factor D May Provide a Treatment for Age-Related Macular Degener

- Mechanistic Evaluation of Efficacy Using Biomarkers of the Oral, Small Molecule Factor D Inhibitor, Danicopan (ACH-4471), in Untreated Patients with Paroxysmal Nocturnal Hemoglobinuria (PNH)

- Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria.

- Complement Factor D Assay | Molecular Otolaryngology and Renal Research Labor

- Novel Insights into Factor D Inhibition - MDPI. (2022-06-29).

- Novel Insights into Factor D Inhibition - PMC - PubMed Central. (2022-06-29).

- Vemircopan by Alexion Pharmaceuticals for Membranoproliferative Glomerulonephritis Type II (Dense Deposit Disease): Likelihood of Approval. (2024-12-04).

- Advances in Complement Inhibition Therapies for Paroxysmal Nocturnal Hemoglobinuria and Autoimmune Hemolytic Disorders - PMC - PubMed Central. (2025-11-12).

- A Phase 2 Open-Label Study of Danicopan (ACH-0144471) in Patients with Paroxysmal Nocturnal Hemoglobinuria (PNH)

- Definition of vemircopan - NCI Drug Dictionary - N

- Complement inhibitors for kidney disease | Nephrology Dialysis Transplant

- VEMIRCOPAN profile page | Open Targets Pl

- Add-on Factor D Inhibitor Improves Hemoglobin Levels in PNH with Hemolysis. (2024-01-09).

- Complement Inhibitors in Clinical Trials for Glomerular Diseases - PMC - PubMed Central. (2019-09-27).

- Discovery of Highly Potent and Selective Small-Molecule Reversible Factor D Inhibitors Demonstrating Alternative Complement Pathway Inhibition in Vivo - ResearchG

- Factor D Inhibition Blocks Complement Activation Induced by Mutant Factor B Associated With Atypical Hemolytic Uremic Syndrome and Membranoproliferative Glomerulonephritis - Frontiers. (2021-06-09).

Sources

- 1. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]

- 2. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Factor D - Wikipedia [en.wikipedia.org]

- 5. complementtech.com [complementtech.com]

- 6. Complement Factor D Assay | Molecular Otolaryngology and Renal Research Laboratories - The University of Iowa [morl.lab.uiowa.edu]

- 7. Complement Factor D - Creative Biolabs [creative-biolabs.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. What are CFD inhibitors and how do they work? [synapse.patsnap.com]

- 12. Inhibition of Complement Pathway by Small Molecule Factor D Inhibitors in PNH and aHUS: A Therapeutic Breakthrough [synapse.patsnap.com]

- 13. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]

- 15. Advances in Complement Inhibition Therapies for Paroxysmal Nocturnal Hemoglobinuria and Autoimmune Hemolytic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Facebook [cancer.gov]

- 19. platform.opentargets.org [platform.opentargets.org]

- 20. Vemircopan by Alexion Pharmaceuticals for Membranoproliferative Glomerulonephritis Type II (Dense Deposit Disease): Likelihood of Approval [pharmaceutical-technology.com]

- 21. docwirenews.com [docwirenews.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Inhibitors of Factor D May Provide a Treatment for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Adipsin-Complement Axis: A Critical Regulator at the Intersection of Metabolism and Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Adipsin, identical to Complement Factor D (CFD), is a serine protease predominantly secreted by adipocytes. It functions as the rate-limiting enzyme in the activation of the alternative complement pathway, a crucial arm of the innate immune system. This role places adipsin at a unique nexus, directly linking adipose tissue biology and systemic metabolism with fundamental immune surveillance and response mechanisms. Dysregulation of adipsin expression and subsequent complement activity is increasingly implicated in a range of pathologies, from type 2 diabetes and obesity to cardiovascular and autoimmune diseases. This guide provides a comprehensive technical overview of adipsin's molecular function, its regulatory role in the complement system, its physiological and pathophysiological implications, and the experimental methodologies essential for its study. We will explore the core signaling pathways, present detailed protocols for key assays, and discuss the emerging potential of adipsin as a therapeutic target for a new generation of metabolic and anti-inflammatory drugs.

Introduction

The complement system is an intricate network of plasma proteins that acts as a first line of defense against pathogens and a critical mediator of inflammation. It can be activated through three distinct routes: the classical, lectin, and alternative pathways. While the classical and lectin pathways are typically initiated by antibodies or microbial sugars, the alternative pathway (AP) is characterized by its constant, low-level spontaneous activation, serving as a vital surveillance mechanism.

Central to the control of this potent surveillance system is the adipokine Adipsin. First identified as a major protein secreted by fat cells, adipsin was later discovered to be identical to Complement Factor D, the essential initiating protease of the AP.[1][2] This discovery fundamentally linked the biology of adipose tissue, once considered a passive energy storage depot, to the orchestration of innate immunity.[2] This technical guide will dissect the pivotal role of adipsin in regulating the complement system, detailing its mechanism of action, its complex involvement in metabolic and cardiovascular health, and the practical methodologies required for its investigation in research and drug development contexts.

Section 1: The Molecular Identity and Characteristics of Adipsin (Factor D)

Adipsin is a single-polypeptide serine protease of approximately 24 kDa.[3] Unlike most complement proteases that circulate as inactive zymogens requiring proteolytic cleavage for activation, adipsin is secreted by adipocytes and macrophages in a catalytically active, yet self-inhibited, conformation.[2][3][4] This unique feature ensures that its potent enzymatic activity is tightly controlled and directed only toward its specific substrate, preventing indiscriminate activation of the complement cascade. Its primary expression in adipose tissue underscores a critical endocrine function for fat, influencing systemic immune processes.[5]

Section 2: The Core Mechanism: Adipsin's Role in Alternative Pathway (AP) Activation

The alternative pathway's power lies in its ability to amplify a response rapidly. Adipsin is the master switch that governs the rate of this amplification.

The Rate-Limiting Step The AP is initiated by the spontaneous hydrolysis of complement component C3, forming C3(H₂O). This altered C3 binds another circulating protein, Factor B, creating a C3(H₂O)B complex. This complex is the sole physiological substrate for adipsin. Adipsin cleaves the bound Factor B, releasing a small fragment (Ba) and leaving the larger catalytic fragment (Bb) attached, forming the initial fluid-phase C3 convertase, C3(H₂O)Bb.[1][2][6]

This initial convertase is short-lived but potent, cleaving multiple C3 molecules into the anaphylatoxin C3a and the highly reactive opsonin C3b.[7] The newly generated C3b can covalently attach to nearby surfaces, such as pathogens or host cells.

The Amplification Loop Surface-bound C3b can then bind another molecule of Factor B, forming a C3bB complex. This is where adipsin's role becomes paramount for amplification. Adipsin efficiently cleaves Factor B within this surface-bound complex to form the stable and potent AP C3 convertase, C3bBb.[8] This enzyme is the core of the AP amplification loop, as it can cleave hundreds more C3 molecules, leading to the explosive deposition of C3b on a target surface and the generation of large amounts of C3a. This process is a positive feedback loop that, without regulation, would quickly consume all available C3. The catalytic action of adipsin is therefore the essential, non-redundant step that drives this critical amplification.[8][9]

Section 3: Adipsin in Metabolic Homeostasis and Disease

The discovery of adipsin as an adipokine has profound implications for metabolic diseases, revealing a direct communication pathway between fat tissue and other metabolic organs.

The Adipose-Pancreas Axis

A critical physiological role for the adipsin pathway has been identified in the regulation of pancreatic β-cell function.[10] The cleavage of C3 by the adipsin-dependent C3 convertase generates the small anaphylatoxin C3a.[7] Circulating C3a binds to its G-protein coupled receptor, C3aR1, on the surface of pancreatic β-cells.[6] This interaction triggers a downstream signaling cascade that enhances glucose-stimulated insulin secretion (GSIS) and promotes β-cell survival.[6][11]

This "adipose-pancreas axis" is crucial for maintaining glucose homeostasis. In states of metabolic stress, healthy adipose tissue can increase adipsin secretion to bolster β-cell function. Conversely, in many animal models of obesity and diabetes, adipsin expression is sharply reduced, contributing to β-cell failure.[1][6] Studies in diabetic mice have shown that replenishing systemic adipsin levels can reverse hyperglycemia by boosting insulin secretion, highlighting a potential therapeutic avenue.[6]

Role in Obesity and Thermogenesis

The role of adipsin in obesity is complex and appears to differ between rodent models and humans. In various mouse models of genetic and diet-induced obesity, adipsin expression in adipose tissue is significantly downregulated.[1][12] However, human studies often report a positive correlation between circulating adipsin levels and body mass index (BMI).[11][13] This discrepancy may reflect species differences or suggest a state of "adipsin resistance" in human obesity, where elevated levels are a compensatory but ineffective response.

Recent research also points to a role for the adipsin/C3a/C3aR1 axis in regulating adipose tissue thermogenesis in a sex-dependent manner, adding another layer of complexity to its function in energy balance.[7][9]

Regulation of Adipsin Expression

Adipsin expression is tightly regulated by the metabolic state of the adipocyte. In the context of obesity, chronic endoplasmic reticulum (ER) stress within hypertrophied adipocytes is a key factor that suppresses adipsin gene expression.[14] This suppression is mediated, at least in part, through the downregulation of the master adipogenic transcription factor, peroxisome proliferator-activated receptor γ (PPARγ).[14][15]

| Condition | Adipsin Level / Expression | Species | Key Findings | Reference |

| Genetic Obesity (ob/ob, db/db) | Markedly Decreased | Mouse | One of the first examples of defective adipocyte gene expression in obesity. | [1] |

| Diet-Induced Obesity | Decreased | Mouse | Adipsin deficiency contributes to impaired glucose homeostasis. | [6][11] |

| Obesity (Human) | Increased (Serum) | Human | Positive correlation between serum adipsin and BMI. | [11][13] |

| Type 2 Diabetes (β-cell failure) | Decreased (Serum) | Human | Low adipsin levels are associated with impaired insulin secretion. | [6] |

| ER Stress (in vitro/in vivo) | Decreased | Mouse | ER stress suppresses expression via downregulation of PPARγ. | [14][15] |

Section 4: Adipsin in Cardiovascular and Inflammatory Diseases

Beyond metabolism, the dysregulation of adipsin-mediated complement activation is a significant contributor to cardiovascular and inflammatory diseases.

Complement Overactivation in CVD While essential for immunity, excessive or inappropriate AP activation can drive pathology. Increased circulating levels of adipsin have been associated with endothelial dysfunction, systemic inflammation, and vascular damage.[8][16] The adipsin-driven generation of C3a and C5a (formed downstream) are potent inflammatory mediators that can contribute to atherogenesis.[8] Epidemiological studies have identified elevated serum adipsin as a novel prognostic biomarker for all-cause mortality and rehospitalization in patients with coronary artery disease.[8][16]

Role in Other Inflammatory Conditions The adipsin/complement pathway is also implicated in a variety of other inflammatory and autoimmune conditions:

-

Graves' Orbitopathy: Adipsin expression is elevated in orbital fibroblasts from patients, where it promotes inflammation and adipogenesis.[17]

-

Acquired Partial Lipodystrophy: Patients show elevated plasma adipsin levels, suggesting a role for localized, uncontrolled complement activation in adipose tissue destruction.[18]

Section 5: Methodologies for Studying Adipsin and Complement Function

Investigating the adipsin-complement axis requires robust and validated methodologies. The choice of assay depends on whether the goal is to quantify the protein/mRNA itself or to measure its functional activity.

Protocol 1: Quantification of Serum/Plasma Adipsin by ELISA

Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying circulating proteins like adipsin. It offers high specificity and sensitivity, allowing for the detection of physiological and pathological variations in serum or plasma. This method directly measures the amount of adipsin protein, providing a snapshot of systemic levels.

Methodology:

-

Plate Preparation: Coat a 96-well high-binding microplate with a capture antibody specific for human or mouse Adipsin/Factor D overnight at 4°C.

-

Blocking: Aspirate the coating solution and block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20). This step is critical to reduce background noise.

-

Sample and Standard Incubation: Add serially diluted standards of recombinant Adipsin and prepared subject samples (serum/plasma, typically diluted) to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step (Step 3).

-

Detection Antibody: Add a biotinylated detection antibody specific for Adipsin. Incubate for 1-2 hours at room temperature. This creates the "sandwich."

-

Washing: Repeat the wash step (Step 3).

-

Enzyme Conjugate: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 20-30 minutes in the dark. The streptavidin binds to the biotin on the detection antibody.

-

Washing: Perform a final, thorough wash step.

-

Substrate Addition: Add an HRP substrate (e.g., TMB). A color change will develop in proportion to the amount of adipsin present. Incubate until sufficient color develops.

-

Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: Read the optical density at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve from the recombinant protein standards and use it to calculate the concentration of adipsin in the unknown samples.

Protocol 2: Hemolytic Assay for Alternative Pathway Functional Activity

Causality: This assay provides a functional readout of the entire AP cascade, which is critically dependent on adipsin activity. It measures the ability of a serum sample to lyse rabbit erythrocytes, which are potent activators of the AP but are resistant to the classical pathway. A deficiency in adipsin will result in little to no lysis. This protocol is self-validating as the inclusion of positive (normal human serum) and negative (heat-inactivated or Factor D-depleted serum) controls confirms the assay is working correctly.

Methodology:

-

Erythrocyte Preparation: Wash rabbit red blood cells (RaRBCs) three times with a gelatin veronal buffer containing magnesium and EGTA (GVB-Mg-EGTA). EGTA chelates calcium, thus inhibiting the classical and lectin pathways.

-

Cell Resuspension: Resuspend the washed RaRBCs to a final concentration of 2 x 10⁸ cells/mL in GVB-Mg-EGTA.

-

Serum Dilution: Prepare serial dilutions of the test serum and control sera (e.g., normal human serum, heat-inactivated serum) in GVB-Mg-EGTA.

-

Incubation: In a 96-well plate, mix 50 µL of each serum dilution with 50 µL of the prepared RaRBC suspension.

-

Lysis Reaction: Incubate the plate at 37°C for 30-60 minutes with gentle shaking to allow for complement activation and cell lysis.

-

Reaction Stoppage: Stop the reaction by adding 100 µL of cold saline or PBS to each well and centrifuging the plate to pellet any intact cells.

-

Data Acquisition: Transfer the supernatant, which contains hemoglobin from lysed cells, to a new flat-bottom plate. Read the absorbance of the hemoglobin at 412 nm.

-

Analysis: Calculate the percentage of hemolysis for each serum dilution relative to a 100% lysis control (RaRBCs lysed with water). The activity of the AP is often expressed as the dilution of serum required to achieve 50% hemolysis (APH50).

Sources

- 1. Adipsin and complement factor D activity: an immune-related defect in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Factor D - Wikipedia [en.wikipedia.org]

- 3. Complement Component Factor D/CFD/Adipsin - Creative Biolabs [creative-biolabs.com]

- 4. Adipsin and an endogenous pathway of complement from adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adipokines in inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adipsin is an Adipokine that Improves β Cell Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adipsin and adipocyte-derived C3aR1 regulate thermogenic fat in a sex-dependent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adipsin in the pathogenesis of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI Insight - Adipsin and adipocyte-derived C3aR1 regulate thermogenic fat in a sex-dependent fashion [insight.jci.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Obesity-linked regulation of the adipsin gene promoter in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of Adipsin Expression by Endoplasmic Reticulum Stress in Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Adipsin in the pathogenesis of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: The Use of Complement Factor D-IN-1 in Cell Culture Assays

Introduction: Targeting the Apex of the Alternative Complement Pathway

The complement system is a cornerstone of innate immunity, a complex cascade of plasma proteins that acts as a first line of defense against pathogens and a critical mediator of inflammation.[1][2] It can be activated through three main routes: the classical, lectin, and alternative pathways. The Alternative Pathway (AP) is unique in that it is continuously active at a low level through spontaneous C3 hydrolysis, providing constant immune surveillance.[1][3] However, its primary role is as a powerful amplification loop for all three pathways, making it a central hub of the entire complement response.

At the apex of this amplification loop is Complement Factor D (FD), a highly specific serine protease.[2][4][5] Factor D's sole known substrate is Factor B (FB) when it is complexed with C3b.[6][7][8][9][10] This cleavage event is the rate-limiting step in the formation of the AP C3 convertase (C3bBb), the enzyme that drives exponential amplification of the complement cascade.[3] Dysregulation or overactivation of the AP is implicated in a range of inflammatory and autoimmune diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and age-related macular degeneration.[1][3][11][12] Consequently, Factor D represents a prime strategic target for therapeutic intervention to control pathological complement activation.[3]

Complement factor D-IN-1 is a potent, selective, and reversible small-molecule inhibitor of Factor D.[13] It has demonstrated efficacy in blocking AP activity, with reported IC50 values of 6 nM in a Factor D thioesterolytic assay and 50 nM in a Membrane Attack Complex (MAC) deposition assay.[13] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in common cell culture assays to probe the function of the alternative complement pathway.

Figure 1: The Alternative Complement Pathway amplification loop.

Physicochemical and Handling Properties of this compound

Before designing experiments, it is crucial to understand the properties of the inhibitor and how to handle it correctly to ensure experimental reproducibility and data integrity.

| Property | Value / Recommendation | Rationale & Causality |

| Molecular Weight | Varies by lot. | Always use the exact molecular weight from the Certificate of Analysis (CofA) or vial for accurate molar concentration calculations.[14] |

| Purity | >98% (recommended) | High purity minimizes off-target effects from contaminants.[15] |

| Solubility | Soluble in DMSO. | Dimethyl sulfoxide (DMSO) is a common aprotic solvent for dissolving hydrophobic small molecules for use in biological assays.[16] |

| Storage (Powder) | -20°C or -80°C, desiccated. | Protects the compound from degradation due to temperature fluctuations and moisture.[16] |

| Storage (Stock Solution) | -20°C or -80°C in small aliquots. | Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[14][17] |

Experimental Protocols: A Step-by-Step Guide

Part 1: Preparation of Stock and Working Solutions

Accurate solution preparation is the foundation of any successful cell-based assay. Errors in this stage will propagate throughout the experiment.

Protocol 1.1: Preparation of a 10 mM Master Stock Solution in DMSO

-

Objective: To create a concentrated, stable stock solution for long-term storage and subsequent dilutions.

-

Materials:

-

This compound powder

-

Anhydrous, cell culture-grade DMSO[16]

-

Sterile, amber, or foil-wrapped microcentrifuge tubes

-

Calibrated analytical balance and precision pipettes

-

-

Procedure:

-

Equilibration: Allow the vial of this compound powder to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, which can affect its stability and mass.[14]

-

Calculation: Use the following formula to determine the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molar Concentration (mol/L)) Example: To make a 10 mM (0.01 M) stock from 1 mg (0.001 g) of inhibitor with a MW of 450.5 g/mol : Volume (L) = 0.001 g / (450.5 g/mol * 0.01 mol/L) = 0.000222 L = 222 µL.

-

Dissolution: In a sterile environment (e.g., a laminar flow hood), add the calculated volume of anhydrous DMSO to the vial containing the inhibitor powder. For small quantities, it is recommended to dissolve the entire amount in the original vial to avoid loss during transfer.[18]

-

Homogenization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[14]

-

Aliquoting & Storage: Dispense the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber or foil-wrapped tubes. Store immediately at -20°C or -80°C.[17]

-

Protocol 1.2: Preparation of Working Solutions in Cell Culture Medium

-

Objective: To dilute the master stock to final experimental concentrations while ensuring solvent toxicity is minimized.

-

Causality: Most cell lines are sensitive to DMSO. It is critical to maintain the final concentration of DMSO in the culture well below 0.5%, and ideally at or below 0.1%, to avoid non-specific effects on cell viability and function.[15][17][19] This necessitates a serial dilution approach.

-

Procedure:

-

Thaw one aliquot of the 10 mM master stock solution.

-

Perform an intermediate dilution of the stock in cell culture medium. For example, to achieve a final concentration of 10 µM, you could dilute the 10 mM stock 1:100 into medium to create a 100 µM intermediate solution.

-

Add the appropriate volume of the intermediate solution to the final culture wells. For instance, adding 100 µL of the 100 µM intermediate solution to a final culture volume of 1 mL results in a 10 µM final concentration.

-

Crucial Control: Always prepare a "vehicle control" containing the same final concentration of DMSO as the highest concentration of the inhibitor used in the experiment.[15] This control is essential to differentiate the effects of the inhibitor from the effects of the solvent.

-

Part 2: Determining the Optimal Working Concentration

Before proceeding to functional assays, it is imperative to determine the concentration range where this compound effectively inhibits the target without causing general cytotoxicity.

Figure 2: Workflow for determining optimal inhibitor concentration.

Protocol 2.1: Dose-Response and Cytotoxicity Profiling

-

Objective: To identify the IC50 (half-maximal inhibitory concentration) for a functional response and the CC50 (half-maximal cytotoxic concentration) to establish a therapeutic window.

-

Procedure:

-

Cell Seeding: Seed your cells of interest in a 96-well plate at a density appropriate for the assay duration.

-

Serial Dilution: Prepare a range of inhibitor concentrations in culture medium. A 10-point, 3-fold serial dilution starting from 10 µM is a good starting point. Remember to include a vehicle control (DMSO only) and a "no treatment" control.

-

Treatment: Add the prepared dilutions to the cells.

-

Incubation: Incubate for a period relevant to your functional assay (e.g., 24-48 hours).

-

Parallel Assays: After incubation, perform two separate assays on replicate plates:

-

Cytotoxicity Assay: Measure cell viability using a standard method like MTS, WST-1, or Resazurin. These assays measure metabolic activity, providing a robust indicator of cell health.

-

Functional Assay: Measure the specific biological endpoint you wish to inhibit (e.g., complement-mediated lysis, cytokine release).

-

-

Data Analysis: Plot the results as a percentage of the control (e.g., % inhibition or % viability) versus the log of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 and CC50 values.

-

Selection: Choose a working concentration for future experiments that provides significant inhibition (e.g., >80%) while maintaining high cell viability (e.g., >90%). Typically, a concentration 5-10 times the IC50 is used for complete inhibition, provided it is well below the CC50.[15]

-

Specific Applications in Cell-Based Assays

Protocol 3: Alternative Pathway Hemolytic Assay (AH50)

This is the classic functional assay to measure the integrity and activity of the alternative pathway.[20][21] It relies on the ability of rabbit erythrocytes (RaRBCs), which are potent AP activators, to be lysed by complement in normal human serum.

-

Principle: In the presence of Mg²⁺ and EGTA (which chelates Ca²⁺ to block the classical pathway), only the AP can be activated.[20] Lysis of RaRBCs releases hemoglobin, which can be quantified spectrophotometrically at 412 nm. An effective AP inhibitor like this compound will prevent this lysis.

-

Materials:

-

Rabbit erythrocytes (RaRBCs)

-

Normal Human Serum (NHS) as complement source

-

Heat-Inactivated Serum (HIS) (56°C for 30 min) as a negative control

-

Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB/Mg-EGTA)

-

This compound

-

-

Procedure:

-

Serum Preparation: Prepare dilutions of NHS in GVB/Mg-EGTA. A final dilution of 1:2 is often used for AP assays.[20]

-

Inhibitor Pre-incubation: In a 96-well V-bottom plate, add 50 µL of diluted NHS to wells. Add 10 µL of this compound at various concentrations (or vehicle control) to the serum and pre-incubate for 15-30 minutes at room temperature.

-

Controls:

-

Positive Control (100% Lysis): Serum + Vehicle.

-

Negative Control (0% Lysis): Heat-Inactivated Serum (HIS) + Vehicle.

-

Spontaneous Lysis: RaRBCs + Buffer only.

-

-

Initiate Lysis: Add 50 µL of washed RaRBCs (e.g., at 1x10⁸ cells/mL) to all wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes with gentle shaking.

-

Stop Reaction & Pellet Cells: Add 100 µL of cold saline to each well and centrifuge the plate (e.g., 500 x g for 5 min) to pellet intact erythrocytes.

-

Measure Hemolysis: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate and read the absorbance at 412 nm (OD412).

-

Calculate % Lysis: % Lysis = [(ODsample - ODspontaneous) / (OD100% lysis - ODspontaneous)] x 100

-

Protocol 4: LPS-Induced Cytokine Release Assay

This assay models the inflammatory response to bacterial components and can be used to assess how AP inhibition modulates this response. LPS, a component of gram-negative bacteria, is a potent activator of immune cells and can also trigger complement activation.[22][23][24]

-

Principle: Cells like peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) release pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) upon stimulation with LPS.[22] Complement activation can amplify this cytokine storm.[25] this compound can be used to determine the contribution of the AP to this process.

-

Materials:

-

PBMCs or a relevant immune cell line

-

Lipopolysaccharide (LPS)

-

This compound

-

Complete cell culture medium

-

ELISA or multiplex assay kits for desired cytokines

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well tissue culture plate and allow them to adhere if necessary.

-

Inhibitor Pre-treatment: Add this compound at the desired final concentration (or vehicle control) to the cells. Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells at a pre-determined optimal concentration (e.g., 10-100 ng/mL).

-

Controls:

-

Unstimulated Control: Cells + Medium only.

-

Positive Control: Cells + LPS + Vehicle.

-

Vehicle Control: Cells + Vehicle only.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 6-24 hours, depending on the kinetics of the cytokine of interest.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

-

References

-

Klerx, J. P., Beukelman, C. J., Van Dijk, H., & Willers, J. M. (1983). Simplified assays of hemolytic activity of the classical and alternative complement pathways. Journal of Immunological Methods, 60(1-2), 89-100. [Link]

-

Pangburn, M. K. (1983). A simple alternative pathway for hemolytic assay of human complement component C3 using methylamine-treated plasma. Journal of Immunological Methods, 60(1-2), 89-100. [Link]

-

van den Broek, B., Volokhina, E., & van der Velden, T. (2020). Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity. Methods in Molecular Biology, 2227, 127-135. [Link]

-

Creative Biolabs. (n.d.). Alternative Pathway of Complement Analysis Protocol. Retrieved from [Link]

-

Hycult Biotech. (n.d.). New Human Complement Pathway Assays. Retrieved from [Link]

-

Pangburn, M. K. (1989). Kinetic Assessment of Alternative Complement Pathway Activity in A Hemolytic System. The Journal of Immunology, 142(6), 2027-2032. [Link]

-

ResearchGate. (2012). How to select the final concentration of inhibitor for antagonist in cell culture experiment? Retrieved from [Link]

-

Gavriilaki, E., Yuan, X., et al. (2020). Ex vivo assays to detect complement activation in complementopathies. Frontiers in Immunology, 11, 599. [Link]

-

Glasp. (2023). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cell-based Complement Activity Assay. Retrieved from [Link]

-

Noris, M., & Remuzzi, G. (2017). Ex Vivo Test for Measuring Complement Attack on Endothelial Cells: From Research to Bedside. Frontiers in Immunology, 8, 133. [Link]

-

AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

-

Józsi, M., et al. (2024). A Cell-Based Assay to Measure the Activity of the Complement Convertases. Kidney International Reports, 9(7), 1938-1948. [Link]

-

Wikipedia. (n.d.). Factor D. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Complement Alternative Pathway (AH50) Functional Assay Services. Retrieved from [Link]

-

Wang, Y., et al. (2018). Identification of complement inhibitory activities of two chemotherapeutic agents using a high-throughput cell imaging-based screening assay. Scientific Reports, 8(1), 9168. [Link]

-

Assay Genie. (2023). Complement Alternative Pathway: Activation, Regulation, and Significance. Retrieved from [Link]

-

Lesavre, P. H., & Müller-Eberhard, H. J. (1978). Mechanism of action of factor D of the alternative complement pathway. The Journal of Experimental Medicine, 148(6), 1498-1509. [Link]

-

ResearchGate. (2015). Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture? Retrieved from [Link]

-

Lesavre, P. H., & Müller-Eberhard, H. J. (1978). Mechanism of action of factor D of the alternative complement pathway. The Journal of Experimental Medicine, 148(6), 1498-1509. [Link]

-

Creative Biolabs. (n.d.). Complement Factor D. Retrieved from [Link]

-

Lesavre, P. H., & Müller-Eberhard, H. J. (1978). Mechanism of action of factor D of the alternative complement pathway. PubMed. [Link]

-

National Institutes of Health. (2014). Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters. Retrieved from [Link]

-

Risitano, A. M., et al. (2015). Complement C5 Inhibition Blocks the Cytokine Storm and Consumptive Coagulopathy By Decreasing Lipopolysaccharide (LPS) Release in E. coli Sepsis. Blood, 126(23), 765. [Link]

-

Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service. Retrieved from [Link]

-

National Institutes of Health. (1998). Complement-mediated lipopolysaccharide release and outer membrane damage in Escherichia coli J5: requirement for C9. Retrieved from [Link]

-

Låg, M., et al. (2009). Complement activation and cytokine response by BioProtein, a bacterial single cell protein. Clinical and Experimental Immunology, 158(2), 209-218. [Link]

-

Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]

-

Sino Biological. (n.d.). Complement Factor D. Retrieved from [Link]

-

Horigome, I., et al. (1991). Deterioration of immune complex solubilization activity of serum by increased concentration of factor D. International Archives of Allergy and Applied Immunology, 95(2-3), 200-204. [Link]

-

Takahashi, K., & Iwaki, D. (2022). Factor D. Molecular Immunology, 148, 1-6. [Link]

-

Iqbal, M., et al. (2023). Complement factor D regulates collagen type I expression and fibroblast migration to enhance human tendon repair and healing outcomes. Frontiers in Immunology, 14, 123456. [Link]

-

Kater, A. P., & van den Broek, B. (2021). Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway. Frontiers in Immunology, 12, 737227. [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. sinobiological.com [sinobiological.com]

- 3. Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. complementtech.com [complementtech.com]

- 6. Factor D - Wikipedia [en.wikipedia.org]

- 7. rupress.org [rupress.org]

- 8. Mechanism of action of factor D of the alternative complement pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complement Factor D - Creative Biolabs [creative-biolabs.com]

- 10. Mechanism of action of factor D of the alternative complement pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity | Springer Nature Experiments [experiments.springernature.com]

- 12. Complement Alternative Pathway (AH50) Functional Assay Services - Creative Biolabs [adcc.creative-biolabs.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. How to Use Inhibitors [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. file.selleckchem.com [file.selleckchem.com]

- 18. antbioinc.com [antbioinc.com]

- 19. glasp.co [glasp.co]

- 20. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 22. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]

- 23. Complement-mediated lipopolysaccharide release and outer membrane damage in Escherichia coli J5: requirement for C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Complement activation and cytokine response by BioProtein, a bacterial single cell protein - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ashpublications.org [ashpublications.org]

Application Notes and Protocols for Complement Factor D-IN-1 in Murine Disease Models

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Preclinical In Vivo Pharmacology

Abstract

This document provides a comprehensive guide for the preclinical application of Complement factor D-IN-1, a potent and selective small-molecule inhibitor of Factor D, in mouse models of disease. As the rate-limiting enzyme in the alternative complement pathway (AP), Factor D is a critical therapeutic target for a range of complement-mediated disorders.[1] This guide synthesizes field-proven insights and detailed methodologies to empower researchers in designing and executing robust in vivo studies. We will delve into the mechanistic rationale for Factor D inhibition, provide detailed protocols for formulation and administration of this compound, and outline a systematic approach to dose-range finding and efficacy studies in relevant murine models.

Introduction: The Rationale for Targeting Complement Factor D

The complement system is a cornerstone of innate immunity, providing a first line of defense against pathogens.[2] It comprises three activation cascades: the classical, lectin, and alternative pathways. While the classical and lectin pathways are initiated by specific recognition molecules, the alternative pathway (AP) is subject to constant, low-level spontaneous activation, functioning as a powerful amplification loop for all three pathways.[3] Dysregulation of the AP is a key driver in the pathophysiology of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and geographic atrophy (GA), an advanced form of age-related macular degeneration.[4][5]

Central to the AP amplification loop is Factor D, a highly specific serine protease.[4] Factor D's sole known substrate is Factor B when it is bound to C3b, forming the C3bB complex.[1] Cleavage of Factor B by Factor D generates the active C3 convertase (C3bBb), which then cleaves more C3, leading to exponential amplification of the complement response and formation of the membrane attack complex (MAC).[6] Given that Factor D is the rate-limiting enzyme with the lowest plasma concentration among complement components, it represents a highly strategic and attractive target for therapeutic intervention.[1]

Mechanism of Action of this compound

This compound is a selective, reversible small-molecule inhibitor of Factor D.[7] It exerts its therapeutic effect by binding to Factor D and preventing the cleavage of Factor B, thereby blocking the formation of the AP C3 convertase. This inhibition effectively shuts down the AP amplification loop, preventing downstream events like opsonization, inflammation, and cell lysis.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Figure 1: Mechanism of Factor D Inhibition. this compound blocks the alternative pathway by inhibiting Factor D.

Preclinical Characterization of this compound

Before embarking on efficacy studies, a thorough understanding of the compound's properties is essential.

In Vitro Potency

This compound has demonstrated high potency in biochemical and cell-based assays.[7] This data is crucial for estimating the target plasma concentration required for therapeutic effect.

| Assay Type | Target | Species | IC₅₀ (µM) |

| Thioester-lytic Fluorescent Assay | Factor D | Human, Monkey | 0.005 - 0.006 |

| MAC Deposition Assay (50% Serum) | Alternative Pathway | Human, Monkey | 0.011 - 0.05 |

| Table 1: In Vitro Potency of this compound. Data summarized from MedChemExpress.[7] |

Pharmacokinetics (PK) and Formulation

The route of administration and formulation are critically dependent on the physicochemical properties and pharmacokinetic profile of the inhibitor.

Physicochemical Properties: Like many small-molecule inhibitors, Factor D inhibitors may exhibit low aqueous solubility, necessitating specialized formulation strategies to achieve adequate oral bioavailability.[8]

Pharmacokinetics: Preclinical PK studies in rodents are necessary to determine key parameters such as bioavailability (F%), maximum plasma concentration (Cmax), time to Cmax (Tmax), and half-life (t½). This compound has shown a favorable oral PK profile in Sprague-Dawley rats, with good distribution to ocular tissues.[7] This is a particularly relevant finding for diseases like geographic atrophy.

Formulation Strategy: For a hydrophobic compound like this compound, a suspension or a solution in a vehicle containing co-solvents and surfactants is often required for in vivo administration.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Figure 2: Formulation Decision Workflow. A logical approach to selecting an appropriate vehicle for in vivo studies.

Protocols for In Vivo Administration in Mouse Models

Adherence to standardized and ethical administration procedures is paramount for data quality and animal welfare. The following protocols are based on established best practices.[2][4][9]

General Preparation for Dosing

-

Animal Acclimatization: Allow mice to acclimate to the facility for a minimum of 72 hours before any procedures.

-

Dose Calculation: Calculate the required dose volume for each mouse based on its most recent body weight. The maximum recommended oral gavage volume for a mouse is 10 ml/kg.[10][11]

-

Formulation Preparation: Prepare the dosing formulation under sterile conditions. If it is a suspension, ensure it is continuously and gently mixed to maintain homogeneity. Warm the formulation to room temperature before administration to minimize discomfort.[12]

Protocol: Oral Gavage (PO) Administration

Oral administration is often the preferred route for small-molecule drugs intended for chronic use.[13]

Materials:

-

Sterile syringes (1 ml)

-

20-22 G, 1.5-inch flexible or curved, ball-tipped gavage needles[10]

-

Weigh scale

Procedure:

-

Weigh the animal and calculate the dosing volume.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation; mark the tube as a guide.[14]

-

Restrain the mouse firmly by scruffing the neck and back to immobilize the head and extend the neck, creating a straight line to the esophagus.[15]

-

Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.[10]

-

Allow the mouse to swallow the tube as it is gently advanced down the esophagus to the pre-measured mark. There should be no resistance. If the animal struggles or gasps, withdraw immediately.[16]

-

Administer the substance slowly and smoothly over 2-3 seconds.[10]

-

Remove the needle gently along the same path of insertion.

-

Monitor the animal for 5-10 minutes post-dosing for any signs of distress.[16]

Protocol: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption, bypassing the gastrointestinal tract and first-pass metabolism, making it useful for proof-of-concept studies.[14][17]

Materials:

-

Sterile syringes (1 ml)

-

25-27 G needles[4]

-

70% Isopropyl alcohol wipes

Procedure:

-

Weigh the animal and calculate the injection volume (recommended maximum of 10 ml/kg).[4]

-

Restrain the mouse, holding it in dorsal recumbency with its head tilted slightly downwards.[18]

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[12]

-

Clean the site with an alcohol wipe.

-

Insert the needle, bevel up, at a 30-40° angle.[18]

-

Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn. If aspiration is clear, proceed with the injection.[19]

-

Inject the solution steadily and withdraw the needle.

-

Return the animal to its cage and monitor for complications.[18]

Protocol: Subcutaneous (SC) Injection

SC administration provides a slower, more sustained release of the compound compared to IP or IV routes.[20]

Materials:

-

Sterile syringes (1 ml)

-

25-27 G needles[21]

-

70% Isopropyl alcohol wipes

Procedure:

-

Weigh the animal and calculate the injection volume (recommended maximum of 5 ml/kg per site).[21]

-

Restrain the mouse and create a "tent" of loose skin between the shoulder blades.[2]

-

Clean the site with an alcohol wipe.

-

Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[21]

-

Gently aspirate to ensure a blood vessel has not been entered.[9]

-

Inject the substance, which will form a small bleb under the skin.

-

Withdraw the needle and apply gentle pressure to the site if needed.

-

Return the animal to its cage and monitor.

Study Design: Dose-Ranging and Efficacy Assessment

A systematic approach is required to determine the optimal dose of this compound for therapeutic efficacy.

Selection of Mouse Model

The choice of model is critical and depends on the disease indication.

-

Paroxysmal Nocturnal Hemoglobinuria (PNH): PIGA knockout mouse models exist, but they often do not fully replicate the human disease phenotype, such as intravascular hemolysis.[20][22] However, they can be used to assess target engagement and downstream biomarker modulation.

-

Atypical Hemolytic Uremic Syndrome (aHUS): Mouse models with mutations in complement regulatory proteins, such as Factor H or C3, spontaneously develop key features of aHUS and are suitable for testing Factor D inhibitors.[5][23]

-